

Introduction: The Significance of 2-Acetylthiazole-5-carboxylic Acid in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Acetylthiazole-5-carboxylic acid

Cat. No.: B3026764

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2-Acetylthiazole-5-carboxylic acid is a heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. Its rigid, planar structure, featuring a thiazole core, is a key component in a variety of biologically active compounds.[1] The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs and essential natural products like vitamin B1 (thiamine).[2][3] This guide provides an in-depth analysis of the chemical stability and reactivity of **2-Acetylthiazole-5-carboxylic acid**, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for predicting potential degradation pathways, designing stable formulations, and developing robust synthetic routes for novel active pharmaceutical ingredients (APIs).[4][5]

The molecule's structure presents three distinct functional regions, each with its own reactivity profile: the aromatic thiazole ring, the electrophilic acetyl group, and the acidic carboxyl group. The interplay between these groups dictates the molecule's overall behavior in both chemical reactions and under various storage and physiological conditions.

Section 1: Chemical Stability Profile

A thorough understanding of a molecule's intrinsic stability is a cornerstone of drug development.[6] Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[4][7] These studies subject the

molecule to conditions more severe than those used for accelerated stability testing to expedite the formation of degradants.[8] For **2-Acetylthiazole-5-carboxylic acid**, the primary stability concerns revolve around hydrolysis, oxidation, photolysis, and thermal decomposition, with a particular focus on the potential for decarboxylation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **2-Acetylthiazole-5-carboxylic acid** is presented below.

Property	Value	Source
CAS Number	1095824-76-2	[9][10]
Molecular Formula	C6H5NO3S	[10]
Molecular Weight	171.17 g/mol	[10]
Physical Form	Solid	
Storage	Sealed in dry, room temperature	

Forced Degradation Studies: A Predictive Framework

Forced degradation studies are designed to predict the chemical behavior of a drug substance, providing critical insights for formulation and packaging development.[4] A typical workflow involves subjecting the compound to a range of stress conditions and analyzing the resulting mixture, usually by a stability-indicating HPLC method, to quantify the loss of the parent compound and identify the formation of degradation products.[11]

Caption: General workflow for forced degradation studies.

1.2.1 Hydrolytic Stability (Acidic & Basic Conditions)

Hydrolysis studies assess the susceptibility of a molecule to water-driven degradation, which is critical for predicting its stability in aqueous formulations and under physiological pH conditions. [12]

- **Acidic Conditions:** The thiazole ring is generally stable in acidic media.[\[13\]](#) The primary sites susceptible to acid-catalyzed hydrolysis are the acetyl and carboxylic acid functionalities. However, amide and ester hydrolysis are more common than cleavage of the carbon-carbon bond of the acetyl group.[\[14\]](#) The mechanism of hydrolysis for an acetyl group would likely proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[\[15\]](#)[\[16\]](#)
- **Basic Conditions:** In basic media, the carboxylic acid will be deprotonated to its carboxylate salt form. Saponification-type reactions are typically associated with esters, but strong basic conditions could potentially promote reactions at the acetyl group.[\[12\]](#)

1.2.2 Oxidative Stability

Oxidation is a common degradation pathway. The thiazole ring contains both nitrogen and sulfur heteroatoms, which can be susceptible to oxidation.[\[2\]](#)

- **Sulfur Oxidation:** The sulfur atom in the thiazole ring can be oxidized to a non-aromatic sulfoxide or sulfone.[\[2\]](#)
- **Nitrogen Oxidation:** The ring nitrogen can be oxidized to an aromatic thiazole N-oxide.[\[2\]](#)
- **Side-Chain Oxidation:** The acetyl group is generally resistant to mild oxidation, but strong oxidizing agents could potentially cleave it.

A study on the degradation of a model thiazole pollutant, thioflavin T, using H₂O₂ demonstrated that oxidative processes can lead to a variety of intermediate products, highlighting the complexity of these degradation pathways.[\[17\]](#)

1.2.3 Thermal and Photolytic Stability

- **Thermal Stability:** While the thiazole ring is quite stable, high temperatures can promote decarboxylation of the carboxylic acid group.[\[18\]](#)[\[19\]](#) The stability of 2-acetylthiazole is known to be affected by high temperatures over prolonged periods.[\[18\]](#)
- **Photostability:** The ICH Q1B guideline recommends testing under a combination of visible and UV light.[\[4\]](#) Aromatic systems like thiazole can absorb UV radiation, potentially leading

to photolytic degradation. The specific degradation pathway would need to be determined experimentally.

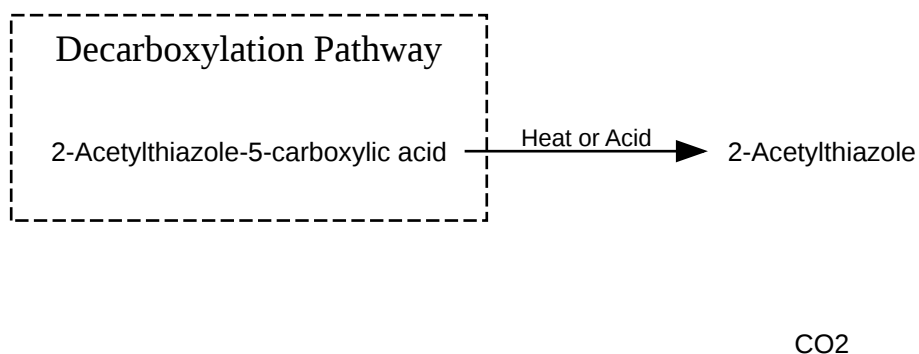
Section 2: Reactivity Profile

The reactivity of **2-Acetylthiazole-5-carboxylic acid** is governed by the unique electronic properties of its constituent functional groups.

Caption: Key reactive sites on the molecule.

Reactions at the Carboxylic Acid Group

- **Decarboxylation:** This is arguably the most significant thermal or acid-catalyzed reaction for this molecule. Heteroaromatic carboxylic acids, particularly those with electron-donating groups or heteroatoms that can stabilize an intermediate carbanion, are often susceptible to losing CO₂.^[20] Kinetic studies on related 2-aminothiazole-5-carboxylic acids have shown that they can decarboxylate through different mechanisms depending on the proton activity of the solution.^{[19][21]} This reaction is a critical consideration during synthesis, purification, and storage, especially at elevated temperatures.



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Caption: The decarboxylation of **2-acetylthiazole-5-carboxylic acid**.

- **Esterification and Amidation:** The carboxylic acid can undergo standard condensation reactions with alcohols or amines to form the corresponding esters or amides. These reactions typically require an acid catalyst or conversion of the carboxylic acid to a more reactive species like an acyl chloride.^[22]

Reactions at the Acetyl Group

The acetyl group's reactivity is dominated by its carbonyl carbon and the adjacent methyl protons (α -protons).

- **Enolization:** The α -protons of the acetyl group are acidic and can be removed by a base to form an enolate. The rates of enolization for acetylthiazoles have been studied, showing that the process can be catalyzed by acids, bases, and even certain metal ions.[\[23\]](#) This reactivity is fundamental to reactions like aldol condensations.
- **Nucleophilic Addition:** The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For example, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.[\[2\]](#)

Reactions involving the Thiazole Ring

The thiazole ring is an electron-deficient aromatic system, which influences its reactivity.[\[2\]](#)

- **Electrophilic Aromatic Substitution:** The thiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, similar to pyridine. [\[13\]](#) If substitution does occur, it is predicted to happen at the C5 position, but in this molecule, that position is already occupied.
- **Nucleophilic Aromatic Substitution:** The C2 position is the most electron-deficient and is the most likely site for nucleophilic attack, especially if a good leaving group is present.[\[24\]](#)
- **Metalation:** The proton at the C2 position of a thiazole ring can be abstracted by strong bases like n-butyllithium to form a 2-lithiothiazole intermediate.[\[24\]](#) This is a common strategy for introducing substituents at the C2 position. While the subject molecule is already substituted at C2, this reactivity is fundamental to the synthesis of many related compounds. [\[25\]](#)

Section 3: Experimental Protocols

The following protocols are provided as validated starting points for investigating the stability and reactivity of **2-Acetylthiazole-5-carboxylic acid**.

Protocol 3.1: Forced Degradation Study

Objective: To assess the stability of the molecule under various stress conditions as per ICH guidelines.

Methodology:

- Preparation of Stock Solution: Prepare a 1 mg/mL solution of **2-Acetylthiazole-5-carboxylic acid** in a suitable solvent (e.g., acetonitrile:water 50:50).
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 7 days. Also, heat the stock solution at 70°C for 7 days.
- Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.
- Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a validated, stability-indicating HPLC-UV method. Compare the chromatograms of stressed samples with that of an unstressed control to determine the percentage of degradation and identify degradation products.

Causality: The conditions are chosen to simulate potential real-world scenarios: acid/base for physiological pH, oxidation for atmospheric exposure, and heat/light for storage and transport. [4][26] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect degradants without completely destroying the parent molecule.[7]

Protocol 3.2: Monitoring Thermal Decarboxylation

Objective: To quantify the rate of decarboxylation at elevated temperatures.

Methodology:

- Accurately weigh ~10 mg of **2-Acetylthiazole-5-carboxylic acid** into a sealed vial.
- Place the vial in an oven maintained at 100°C.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove the vial, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent (e.g., 10 mL of methanol).
- Analyze the resulting solution by HPLC-UV.
- Create a calibration curve for both **2-Acetylthiazole-5-carboxylic acid** and its expected decarboxylation product, 2-acetylthiazole.
- Quantify the amount of remaining starting material and the amount of product formed at each time point.
- Plot the concentration of the starting material versus time to determine the degradation kinetics.

Causality: This experiment directly probes one of the most likely degradation pathways for this class of compounds.^[19] By quantifying the disappearance of the parent and the appearance of the product, a clear degradation profile can be established, which is vital for determining shelf-life and appropriate storage conditions.

Conclusion

2-Acetylthiazole-5-carboxylic acid is a molecule with a nuanced stability and reactivity profile. While the thiazole ring provides a degree of aromatic stability, the functional groups attached to it are the primary drivers of its chemical behavior. The carboxylic acid is susceptible to decarboxylation, a key degradation pathway that must be managed during synthesis and storage. The acetyl group offers a handle for further synthetic modifications via its carbonyl and enolizable protons. Forced degradation studies are essential to fully map its stability landscape,

ensuring the development of safe and effective medicines. This guide provides the foundational knowledge and experimental framework necessary for any scientist working with this valuable heterocyclic building block.

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